2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

CAS No.: 2059993-25-6

Cat. No.: VC5163083

Molecular Formula: C12H12N2O5

Molecular Weight: 264.237

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059993-25-6 |

|---|---|

| Molecular Formula | C12H12N2O5 |

| Molecular Weight | 264.237 |

| IUPAC Name | 2-(6,7-dimethoxy-1-oxophthalazin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C12H12N2O5/c1-18-9-3-7-5-13-14(6-11(15)16)12(17)8(7)4-10(9)19-2/h3-5H,6H2,1-2H3,(H,15,16) |

| Standard InChI Key | NTGOFOCKSBMZGW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C=NN(C2=O)CC(=O)O)OC |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

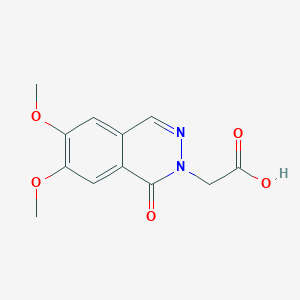

2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid features a bicyclic phthalazinone scaffold, where the nitrogen-containing heterocycle is substituted at positions 6 and 7 with methoxy groups (-OCH₃). A carboxylic acid moiety (-CH₂COOH) is appended to the second position of the phthalazinone ring, enhancing its polarity and reactivity. The molecular formula, C₁₂H₁₂N₂O₅, corresponds to a molecular weight of approximately 264.24 g/mol .

The methoxy groups contribute to steric and electronic effects, influencing both solubility and interaction with biological targets. The carbonyl group at position 1 of the phthalazinone ring introduces potential sites for nucleophilic attack, while the carboxylic acid enables salt formation and participation in conjugation reactions .

Comparative Analysis with Structural Analogs

A closely related compound, 2-(6,7-dimethoxy-4-oxo-1H-cinnolin-2-ium-2-yl)acetic acid (PubChem CID: 3074506), shares similarities in its methoxy and carboxylic acid substituents but differs in its cinnoline core structure . This analog exhibits a molecular weight of 265.24 g/mol and a positive charge on the nitrogen atom, highlighting how minor structural variations can alter physicochemical properties. Such comparisons underscore the importance of ring substitution patterns in modulating reactivity and bioactivity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of phthalazine derivatives typically involves multi-step organic reactions. For example, El-Hashash et al. (2014) describe the condensation of phthalic anhydride with aromatic aldehydes to yield phthalazin-1(2H)-one derivatives . Adapting this methodology, 2-(6,7-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid could be synthesized via:

-

Ring Formation: Cyclization of substituted phthalic anhydride precursors under acidic or basic conditions.

-

Functionalization: Introduction of methoxy groups through nucleophilic aromatic substitution or O-methylation.

-

Acetic Acid Sidechain Attachment: Alkylation or coupling reactions to append the carboxylic acid moiety.

Key intermediates, such as 2-(oxiran-2-yl methyl)-4-tetryl phthalazin-1(2H)-one, have been isolated using epichlorohydrin and potassium carbonate, suggesting analogous strategies for introducing sidechains .

Analytical Characterization

Modern spectroscopic techniques are critical for verifying structural integrity:

-

Nuclear Magnetic Resonance (NMR): Proton NMR can resolve methoxy (-OCH₃) singlets at δ 3.8–4.0 ppm and carboxylic acid protons as broad signals near δ 12.0 ppm .

-

Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion peak at m/z 264.24 and fragmentation patterns indicative of methoxy and carbonyl groups .

-

Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and O-H (2500–3300 cm⁻¹) provide functional group confirmation .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups. Methoxy substitutions enhance lipophilicity slightly, but the carboxylic acid ensures solubility in polar solvents like water (at high pH) and ethanol. Stability studies on analogous phthalazinones suggest susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the carbonyl group .

Reactive Sites and Derivative Formation

-

Carboxylic Acid: Forms salts with bases (e.g., sodium or potassium salts) and undergoes esterification or amidation.

-

Methoxy Groups: Participate in demethylation reactions under harsh conditions or act as directing groups in electrophilic substitution.

-

Carbonyl Group: Reacts with nucleophiles such as hydrazines to form hydrazones, a common strategy in heterocyclic chemistry .

Research Gaps and Future Directions

Unexplored Synthetic Routes

Current methods rely on traditional condensation reactions. Exploring green chemistry approaches (e.g., microwave-assisted synthesis) could improve yields and reduce environmental impact.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to validate hypothesized antibacterial, antifungal, and anti-inflammatory activities. Toxicity profiles and pharmacokinetic properties remain uncharacterized.

Structural Optimization

Modifying the methoxy groups’ positions or replacing the carboxylic acid with bioisosteres (e.g., tetrazoles) may enhance bioavailability and target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume